molecular formula C24H21N3O4 B11291555 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11291555
M. Wt: 415.4 g/mol
InChI Key: JPVYADYFADPUGJ-UHFFFAOYSA-N
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Description

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,2,4-oxadiazole ring.

    Attachment of the phenoxy group: The oxadiazole derivative is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate to form the phenoxy-substituted oxadiazole.

    Formation of the final compound: The phenoxy-substituted oxadiazole is then reacted with N-phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the growth of bacteria or fungi through disruption of their cell membranes or inhibition of key enzymes. If the compound exhibits anticancer activity, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide: This compound is similar in structure but has a methoxy group instead of an ethoxy group.

    2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide: This compound has a chlorophenyl group instead of an ethoxyphenyl group.

    2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide: This compound has a nitrophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in its specific substitution pattern, which may confer unique biological activities and properties compared to other similar compounds. The presence of the ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O4/c1-2-29-20-13-11-17(12-14-20)24-26-23(27-31-24)18-7-6-10-21(15-18)30-16-22(28)25-19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

JPVYADYFADPUGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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